molecular formula C8H6BrI B1341623 Z-1-Bromo-3-(2-iodo-vinyl)-benzene CAS No. 908333-97-1

Z-1-Bromo-3-(2-iodo-vinyl)-benzene

Cat. No.: B1341623
CAS No.: 908333-97-1
M. Wt: 308.94 g/mol
InChI Key: JIVGFMUGTDJRNC-PLNGDYQASA-N
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Description

Z-1-Bromo-3-(2-iodo-vinyl)-benzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, with the iodine atom being part of an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-1-Bromo-3-(2-iodo-vinyl)-benzene typically involves the halogenation of benzene derivatives. . The reaction conditions often involve the use of a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of reagents and catalysts is crucial to ensure the selectivity and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Z-1-Bromo-3-(2-iodo-vinyl)-benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates and drive the reaction forward.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield various substituted benzenes, while substitution reactions can introduce different functional groups onto the benzene ring.

Scientific Research Applications

Z-1-Bromo-3-(2-iodo-vinyl)-benzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Z-1-Bromo-3-(2-iodo-vinyl)-benzene involves its reactivity with various reagents and catalysts. The presence of both bromine and iodine atoms allows for selective functionalization and modification of the benzene ring. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-3-iodobenzene: Similar structure but lacks the ethenyl group.

    1-chloro-3-iodobenzene: Contains a chlorine atom instead of bromine.

    1-bromo-4-iodobenzene: Different positional isomer with iodine at the para position.

Uniqueness

Z-1-Bromo-3-(2-iodo-vinyl)-benzene is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications compared to other halogenated benzenes. The combination of bromine and iodine atoms also allows for selective functionalization and diverse chemical transformations.

Properties

IUPAC Name

1-bromo-3-[(Z)-2-iodoethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrI/c9-8-3-1-2-7(6-8)4-5-10/h1-6H/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVGFMUGTDJRNC-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C\I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590270
Record name 1-Bromo-3-[(Z)-2-iodoethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908333-97-1
Record name 1-Bromo-3-[(Z)-2-iodoethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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